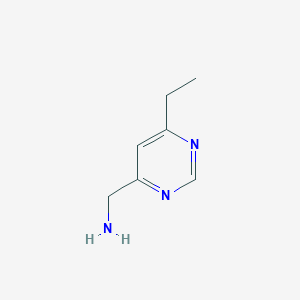
(6-Ethylpyrimidin-4-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Ethylpyrimidin-4-yl)methanamine: is an organic compound belonging to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine, and they play a crucial role in various biological processes. The presence of an ethyl group at the 6th position and a methanamine group at the 4th position makes this compound unique and potentially useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Ethylpyrimidin-4-yl)methanamine typically involves the reaction of 4,5-dichloro-6-ethylpyrimidine with an appropriate amine. For example, 3-aminopropanol can be used in the presence of potassium carbonate and N,N-dimethylformamide (DMF) as a solvent . The reaction conditions usually involve heating the mixture to facilitate the substitution reaction.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. The use of continuous flow reactors and automated synthesis could be explored to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: (6-Ethylpyrimidin-4-yl)methanamine can undergo various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Condensation Reactions: It can form condensation products with aldehydes and ketones.
Common Reagents and Conditions:
Substitution Reactions: Reagents like potassium carbonate and solvents like DMF are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are effective.
Major Products Formed:
Substitution Reactions: Substituted pyrimidine derivatives.
Oxidation: Oxidized pyrimidine compounds.
Reduction: Reduced pyrimidine derivatives.
Scientific Research Applications
Chemistry: (6-Ethylpyrimidin-4-yl)methanamine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine: Pyrimidine derivatives, including this compound, are studied for their potential biological activities. They can act as enzyme inhibitors, antimicrobial agents, and anticancer compounds .
Industry: In the industrial sector, pyrimidine derivatives are used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of (6-Ethylpyrimidin-4-yl)methanamine involves its interaction with specific molecular targets. Pyrimidine derivatives are known to inhibit enzymes involved in DNA synthesis and repair, making them effective as antimicrobial and anticancer agents . The compound may also interact with cellular receptors and signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
- (6-Methylpyrimidin-4-yl)methanamine
- (6-Chloropyrimidin-4-yl)methanamine
- (6-Methoxypyrimidin-4-yl)methanamine
Comparison:
- (6-Methylpyrimidin-4-yl)methanamine: Similar structure but with a methyl group instead of an ethyl group. It may have different biological activities and reactivity.
- (6-Chloropyrimidin-4-yl)methanamine: Contains a chlorine atom, which can significantly alter its chemical properties and reactivity.
- (6-Methoxypyrimidin-4-yl)methanamine: The presence of a methoxy group can influence its solubility and interaction with biological targets .
Uniqueness: The ethyl group in (6-Ethylpyrimidin-4-yl)methanamine provides unique steric and electronic properties, potentially leading to distinct biological activities and applications.
Properties
Molecular Formula |
C7H11N3 |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
(6-ethylpyrimidin-4-yl)methanamine |
InChI |
InChI=1S/C7H11N3/c1-2-6-3-7(4-8)10-5-9-6/h3,5H,2,4,8H2,1H3 |
InChI Key |
MVWCGWMSEKUYQF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC=N1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S,4S)-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-one](/img/structure/B14866785.png)
![N-(quinolin-5-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B14866788.png)
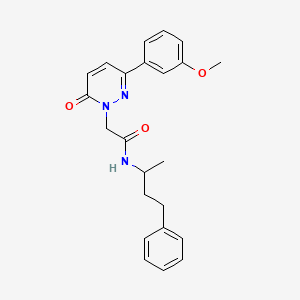

![2-(Chloromethyl)-5-(trifluoromethyl)-3H-imidazo[4,5-B]pyridine](/img/structure/B14866812.png)

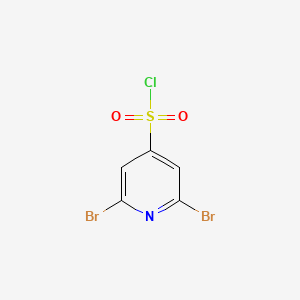
![3-(2-Aminoethyl)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione hydrochloride](/img/structure/B14866826.png)
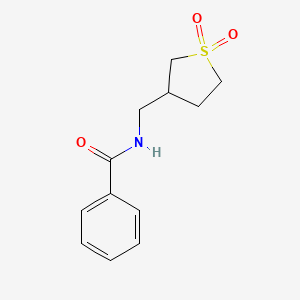
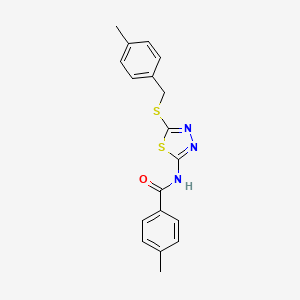
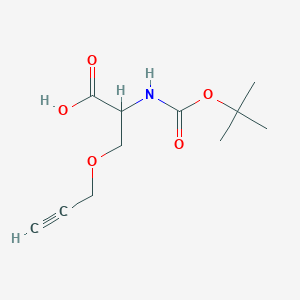
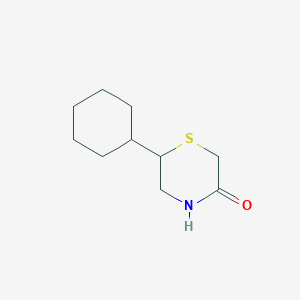
![N-(2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B14866850.png)

